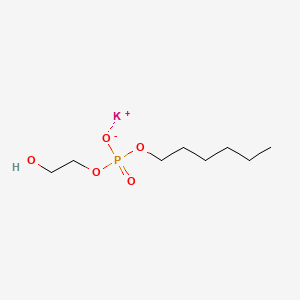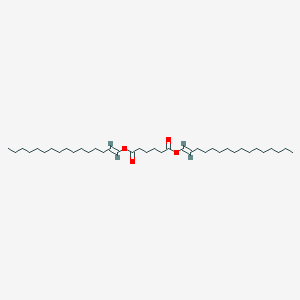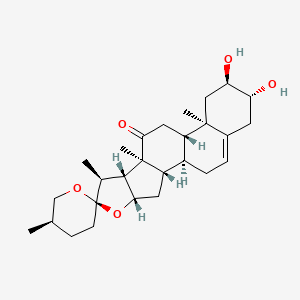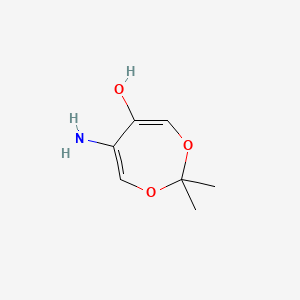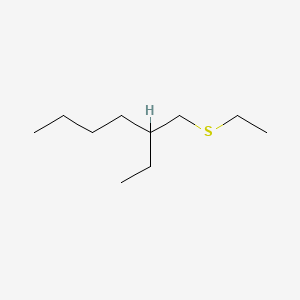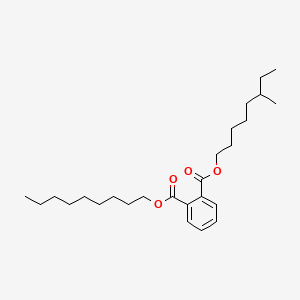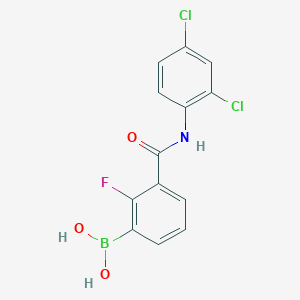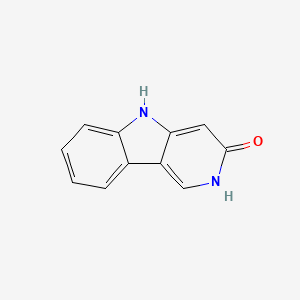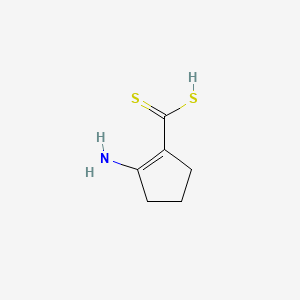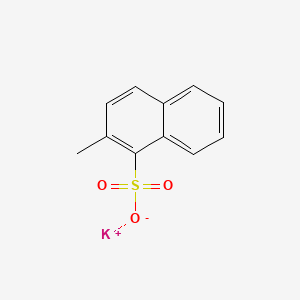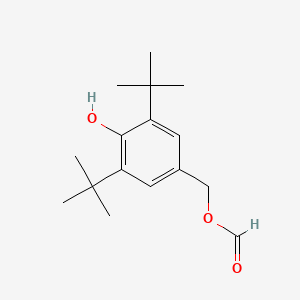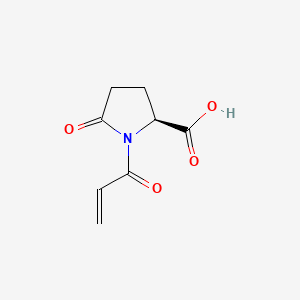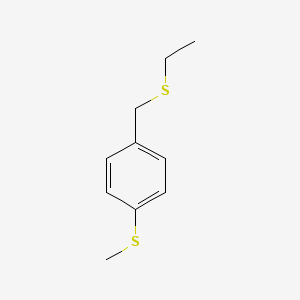
Ethyl 4-(methylsulfanyl)benzyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(methylsulfanyl)benzyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of a benzyl group substituted with a methylsulfanyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(methylsulfanyl)benzyl sulfide can be synthesized through several methods. One common approach involves the reaction of 4-(methylsulfanyl)benzyl chloride with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields the desired product with high purity .
Another method involves the use of a one-pot thiol-free synthetic approach, where benzyl halides are converted into unsymmetrical sulfides via a one-pot operation. This strategy avoids the formation of byproducts, usage of transition metal catalysts, and toxic solvents .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process would be optimized for efficiency, yield, and cost-effectiveness. Industrial production may also incorporate advanced purification techniques to ensure the high quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(methylsulfanyl)benzyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the sulfide form. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The benzyl position is particularly reactive, allowing for substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Regeneration of the sulfide form.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
Ethyl 4-(methylsulfanyl)benzyl sulfide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of ethyl 4-(methylsulfanyl)benzyl sulfide involves its interaction with molecular targets through its sulfide group. The compound can undergo oxidation to form reactive intermediates, which can then interact with biological molecules. These interactions may involve the formation of covalent bonds with proteins or nucleic acids, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl methyl sulfide: Similar structure but lacks the ethyl group.
Dibenzyl sulfide: Contains two benzyl groups instead of one benzyl and one ethyl group.
Diaryl sulfides: Contain two aryl groups instead of benzyl and ethyl groups.
Uniqueness
Ethyl 4-(methylsulfanyl)benzyl sulfide is unique due to the presence of both a benzyl and an ethyl group, which imparts distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to similar compounds.
Propriétés
Formule moléculaire |
C10H14S2 |
|---|---|
Poids moléculaire |
198.4 g/mol |
Nom IUPAC |
1-(ethylsulfanylmethyl)-4-methylsulfanylbenzene |
InChI |
InChI=1S/C10H14S2/c1-3-12-8-9-4-6-10(11-2)7-5-9/h4-7H,3,8H2,1-2H3 |
Clé InChI |
KINVURABIBQVRK-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1=CC=C(C=C1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


